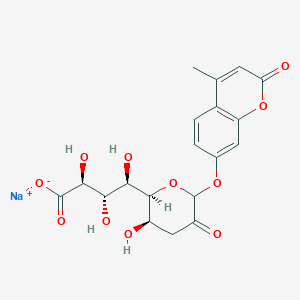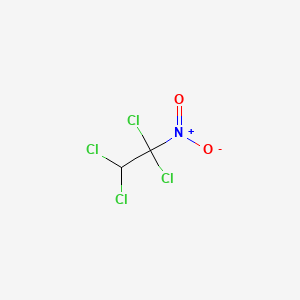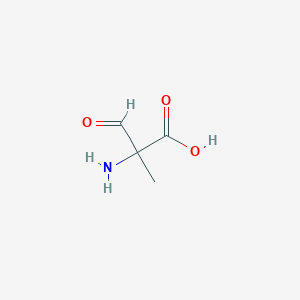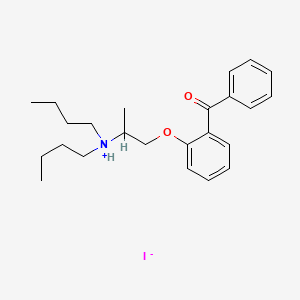
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is a chemical compound with a complex structure that includes a benzophenone core substituted with a dibutylamino group and a propoxy linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide typically involves multiple steps. One common method includes the reaction of benzophenone with 2-(dibutylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(dibutylamino)propoxy)benzophenone. This intermediate is then treated with hydriodic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Molecular docking studies have identified key genes and pathways involved in its action, including AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: The parent compound with a simpler structure.
Dihydrocoumarin: A derivative with a chiral carbon.
Coumarin: A benzopyranone derivative with different biological activities.
Uniqueness
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is unique due to its specific substitution pattern and the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
10401-26-0 |
|---|---|
Fórmula molecular |
C24H34INO2 |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
1-(2-benzoylphenoxy)propan-2-yl-dibutylazanium;iodide |
InChI |
InChI=1S/C24H33NO2.HI/c1-4-6-17-25(18-7-5-2)20(3)19-27-23-16-12-11-15-22(23)24(26)21-13-9-8-10-14-21;/h8-16,20H,4-7,17-19H2,1-3H3;1H |
Clave InChI |
YJIPPFSUCLKWIF-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CCCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




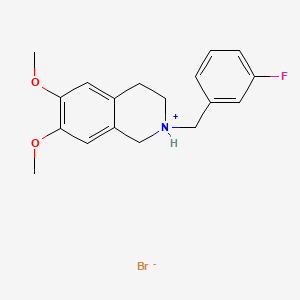
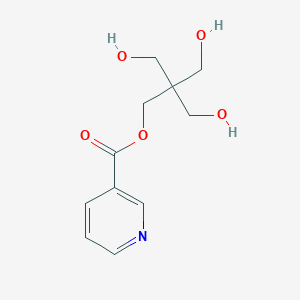



![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
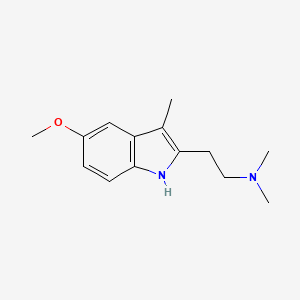
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
